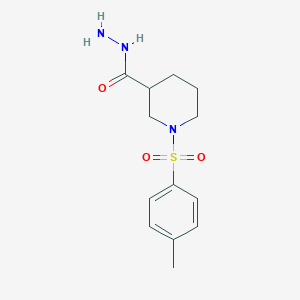

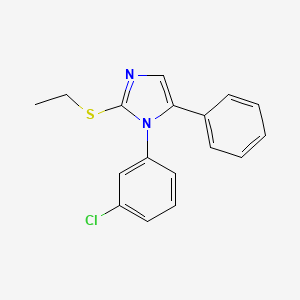

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied due to their pharmacological potential.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic organic acids or esters, which are then converted into hydrazides and subsequently cyclized to form the oxadiazole core. For instance, the synthesis of various N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved converting phenylacetic acid into its ester, then to hydrazide, and finally cyclizing in the presence of carbon disulfide . Similar synthetic strategies are likely applicable to the compound , with the specific substituents being introduced at the appropriate steps.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be further substituted with various functional groups. The spectral techniques such as 1H-NMR, IR, and mass spectrometry are commonly used to elucidate the structures of these compounds . These methods would be essential in confirming the structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives often involves the modification of substituents on the oxadiazole ring. For example, the substitution at the thiol position with electrophiles such as N-substituted-2-bromoacetamides in polar aprotic solvents is a common reaction . The reactivity of the specific compound would depend on the functional groups present on the oxadiazole core and the surrounding substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the oxadiazole ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The biological activities of these compounds, including antibacterial and enzyme inhibition properties, have been demonstrated in various studies . The specific properties of this compound would need to be empirically determined following its synthesis.

Scientific Research Applications

Synthesis and Antimicrobial Properties

Researchers have developed methods for synthesizing compounds with the 1,3,4-oxadiazole structure, which includes the N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. These compounds have been evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. For instance, the synthesis and antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles have shown that compounds exhibit good activity, suggesting their potential as antimicrobial agents (Marri, Kakkerla, Murali Krishna, & Rajam, 2018).

Pharmacological Evaluation

Another area of interest is the pharmacological evaluation of 1,3,4-oxadiazole derivatives for various therapeutic applications. For example, the design, synthesis, and pharmacological evaluation of 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors have shown significant potential in treating small lung cancer (Panchal, Rajput, & Patel, 2020).

Chemical and Structural Analysis

Further, studies have focused on the chemical and structural analysis of novel 1,3,4-oxadiazole derivatives. An NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provides insights into the structural characteristics and potential applications of these compounds in drug development (Ying-jun, 2012).

Luminescence and Electrochemical Properties

The synthesis and luminescence properties of 1,3,4-oxadiazole acetamide derivatives and their rare earth complexes have been investigated, revealing that these compounds exhibit characteristic luminescence, which could be valuable for applications in materials science (Zhang, He, Guo, Chen, Wu, & Guo, 2015).

properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-5-3-7(12-15-5)9-11-8(16-13-9)4-10-6(2)14/h3H,4H2,1-2H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBKUSRXQJRMNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)

![methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2528802.png)

![9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2528803.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)

![Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate](/img/structure/B2528806.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)